molecular formula C11H9N3O4 B3060476 Ethyl 6-nitroquinoxaline-2-carboxylate CAS No. 4244-38-6

Ethyl 6-nitroquinoxaline-2-carboxylate

Katalognummer B3060476
CAS-Nummer: 4244-38-6
Molekulargewicht: 247.21
InChI-Schlüssel: BMUPZYSFLXBIEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-nitroquinoxaline-2-carboxylate (ENQX) is an organic compound that belongs to the class of nitro-containing heterocyclic compounds. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .


Molecular Structure Analysis

The molecular formula of Ethyl 6-nitroquinoxaline-2-carboxylate is C11H9N3O4. Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 6-nitroquinoxaline-2-carboxylate is 247.21. More specific physical and chemical properties are not mentioned in the papers retrieved.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

Ethyl 6-nitroquinoxaline-2-carboxylate serves as a precursor in the synthesis of various derivatives, contributing to the diversity of quinoxaline compounds. For instance, it is involved in the synthesis of new oxadiazolyl, triazolyl, and pyridoquinoxaline derivatives. These compounds are obtained through various chemical reactions, including treatment with hydrazine hydrate, ammonia, and subsequent cyclization processes, as well as reactions with CS2 in pyridine and phenyl isothiocyanate (El-Dean & Geies, 1998).

Antibacterial Properties

Research has also focused on synthesizing derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which exhibit high antibacterial activity. Ethyl esters of these compounds react with various anilines to form secondary enamines, which are significant due to their potential as antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).

Reactions with Hydrazine Hydrate

Reactions involving ethyl 6-nitroquinoxaline-2-carboxylate with hydrazine hydrate have led to the synthesis of pyrazolylquinoxaline and carbohydrazide derivatives. These derivatives are further used to produce various compounds through Curtius rearrangement and other chemical reactions (Moustafa, 2000).

Biological Applications

Anticoccidial Activity

Ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates, derived from 4-nitro-2-alkoxyphenol, have been shown to possess anticoccidial activities. These compounds were tested against Eimeria tenella in chicken feed, with some showing promising results (Zou et al., 2009).

Antibacterial and Anticancer Properties

Novel 4-oxopyrido[2,3‐a]phenothiazines, prepared through cyclization and hydrolysis processes, have exhibited significant antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds also show potential as inhibitors of the topoisomerase IV enzyme, contributing to their antibacterial efficacy (Al-Sinjilawi et al., 2014).

Zukünftige Richtungen

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The future directions for Ethyl 6-nitroquinoxaline-2-carboxylate specifically are not mentioned in the papers retrieved.

Eigenschaften

IUPAC Name

ethyl 6-nitroquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-2-18-11(15)10-6-12-9-5-7(14(16)17)3-4-8(9)13-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUPZYSFLXBIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704699
Record name Ethyl 6-nitroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-nitroquinoxaline-2-carboxylate

CAS RN

4244-38-6
Record name Ethyl 6-nitroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-nitroquinoxaline-2-carboxylic acid (6) (5.00 g, 22.8 mmol) (Higashida, S.; Sakurai, M.; Yabe, Y.; Nishihgaki, T.; Komai, T.; Handa, H. Preparation of peptide inhibitors of HIV protease, peptides capable of inhibiting the activity of HIV protease, their preparation and their therapeutic use. European Patent, EP 0 587 311, 1994) in dry ethanol (50 mL), was added under argon, concentrated sulfuric acid (750 μL). After being stirred at reflux for 7 h, the reaction mixture was cooled to room temperature and a saturated aqueous sodium carbonate solution (50 mL) was added. The solution was extracted with dichloromethane (3×30 mL) and the combined organic layers were dried on magnesium sulfate, filtered and evaporated to dryness to afford ester 7 (3.79 g, 15.3 mmol) as a brown solid. Yield 67%; mp 221-223° C.; IR (KBr) ν 1282, 1347, 1531, 1741 cm−1; 1H NMR (200 MHz, CDCl3) δ 1.58 (t, 3H, J=7 Hz), 4.68 (q, 2H, J=7 Hz), 8.53 (d, 1H, J=9 Hz), 8.68 (dd, 1H, J=2.5, 9 Hz), 9.14 (d, 1H, J=2.5 Hz), 9.72 (s, 1H); MS m/z 248 (M+1, 4), 203 (36), 175 (100), 128 (23), 101 (32), 75 (24).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peptides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-nitroquinoxaline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-nitroquinoxaline-2-carboxylate
Reactant of Route 3
Ethyl 6-nitroquinoxaline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-nitroquinoxaline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-nitroquinoxaline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 6-nitroquinoxaline-2-carboxylate

Citations

For This Compound
2
Citations
JM Chezal, J Papon, P Labarre… - Journal of medicinal …, 2008 - ACS Publications
Targeted radionuclide therapy using radioiodinated compounds with a specific affinity for melanoma tissue is a promising treatment for disseminated melanoma, but the candidate with …
Number of citations: 102 pubs.acs.org
J Morlieras, JM Chezal, E Miot-Noirault, A Roux… - Nanoscale, 2013 - pubs.rsc.org
… After 10 min, a solution of ethyl 6-nitroquinoxaline-2-carboxylate (S9) 9 (2.35 g, 9.51 mmol) in anhydrous dichloromethane (30 mL) was added and the mixture was refluxed for 3 h. After …
Number of citations: 32 pubs.rsc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.